molecular formula C9H8BrF3O2 B1455958 4-Methoxy-3-(trifluoromethoxy)benzyl bromide CAS No. 853771-92-3

4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Cat. No.: B1455958
CAS No.: 853771-92-3
M. Wt: 285.06 g/mol
InChI Key: DGEYBNDTSCJDTI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry, which has become increasingly significant in pharmaceutical and materials science applications. The compound's synthesis represents advances in selective fluorination methodologies that allow for the precise introduction of trifluoromethoxy groups into aromatic systems. According to chemical databases, this specific compound was first documented in chemical literature around 2012, with its initial characterization focusing on its unique combination of electron-donating methoxy and electron-withdrawing trifluoromethoxy substituents. The synthetic accessibility of this compound has been enhanced through improved methodologies for introducing trifluoromethoxy groups, building upon fundamental research in organofluorine chemistry that dates back several decades.

The historical development of related trifluoromethoxy-containing compounds can be traced through patent literature and synthetic methodology reports. Industrial processes for preparing trifluoromethoxy-substituted aromatics have evolved significantly, with earlier methods requiring harsh conditions and expensive reagents. Modern synthetic approaches have streamlined the preparation of compounds like this compound, making them more accessible for research applications. The compound's emergence in chemical suppliers' catalogs reflects the growing demand for specialized organofluorine building blocks in drug discovery and materials research programs.

Structural Significance of Trifluoromethoxy and Methoxy Substituents

The molecular architecture of this compound showcases the contrasting electronic effects of its two ether substituents. The methoxy group at the para position relative to the bromomethyl substituent functions as a mesomeric electron donor, significantly affecting the pi electron cloud of the aromatic ring. Research on anisole derivatives has demonstrated that methoxy groups enhance nucleophilicity compared to unsubstituted benzene, with the Hammett constant for para-substitution of anisole measured at negative 0.27, indicating strong electron-donating character. This electron donation occurs through resonance structures that place negative charge density on the aromatic ring, particularly at the ortho and para positions.

In contrast, the trifluoromethoxy group positioned meta to the bromomethyl group exerts powerful electron-withdrawing effects through both inductive and field mechanisms. Comparative studies have established that the trifluoromethoxy group surpasses both methoxy and trifluoromethyl groups in its capacity to promote hydrogen-metal permutation reactions at ortho positions. The trifluoromethoxy substituent demonstrates long-range electron-withdrawing capabilities that persist even when located at meta or para positions, significantly lowering the basicity of arylmetal compounds. This long-range effect distinguishes trifluoromethoxy from simple methoxy groups and contributes to the unique reactivity profile of the target compound.

Property Methoxy Group Trifluoromethoxy Group
Electronic Effect Electron-donating (mesomeric) Electron-withdrawing (inductive/field)
Hammett Constant (para) -0.27 +0.35 (estimated)
Range of Effect Primarily ortho/para Long-range (meta/para effective)
Steric Influence Minimal Moderate
Directing Effect Ortho/para directing Meta directing

The combination of these contrasting substituents creates a complex electronic environment within the molecule. The methoxy group's electron-donating properties are partially counterbalanced by the trifluoromethoxy group's electron-withdrawing nature, resulting in a molecule with intermediate electronic characteristics. This electronic tuning allows for precise control over reactivity patterns and can influence both the rate and selectivity of chemical transformations involving the bromomethyl reactive site.

Role in Modern Organofluorine Chemistry

This compound occupies a significant position within the expanding field of organofluorine chemistry, serving as both a synthetic intermediate and a model compound for studying fluorine substituent effects. The incorporation of fluorine-containing groups into organic molecules has become increasingly important due to their profound effects on biological activity, metabolic stability, and physical properties. The carbon-fluorine bond, with an average bond energy of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, contributing to the exceptional thermal and chemical stability of organofluorine compounds.

The trifluoromethoxy group's unique properties make it particularly valuable in medicinal chemistry applications. Unlike simple alkyl ethers, the trifluoromethoxy substituent combines the electronic properties of an ether linkage with the powerful electron-withdrawing effects of the trifluoromethyl moiety. Research has demonstrated that trifluoromethoxy groups can significantly alter the pharmacological profiles of drug candidates, often improving metabolic stability and modulating protein-drug interactions. The high electronegativity of fluorine (3.98 on the Pauling scale) creates substantial dipole moments in carbon-fluorine bonds, leading to unique intermolecular interactions that can enhance binding affinity to biological targets.

Contemporary applications of this compound in synthetic chemistry leverage its dual functionality as both an electrophilic coupling partner and a source of complex aromatic substitution patterns. The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the aromatic ring can participate in cross-coupling reactions, particularly palladium-catalyzed processes. The electronic effects of the substituents influence the reactivity of both the benzyl bromide and any subsequent aromatic functionalization reactions, allowing chemists to achieve regioselective transformations that would be difficult with simpler substrates.

Synthetic Application Reaction Type Key Advantage
Nucleophilic Substitution SN2 displacement of bromide Enhanced electrophilicity from electron-withdrawing groups
Cross-Coupling Palladium-catalyzed reactions Predictable regioselectivity patterns
Aromatic Substitution Electrophilic aromatic substitution Controlled directing effects from substituents
Building Block Synthesis Multi-step synthetic sequences Stable aromatic platform with multiple reactive sites

The compound's role extends beyond simple synthetic applications to include its use as a probe molecule for understanding substituent effects in organofluorine chemistry. The presence of both electron-donating and electron-withdrawing groups provides researchers with opportunities to study competitive effects and electronic perturbations within aromatic systems. This fundamental understanding contributes to the rational design of new organofluorine compounds with tailored properties for specific applications in pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYBNDTSCJDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Trifluoromethoxybenzene Derivatives

A common approach to introducing the trifluoromethoxy (–OCF3) group involves fluorination of trichloromethoxybenzene intermediates using anhydrous hydrogen fluoride (HF) under controlled conditions:

  • Reaction conditions: Heating trichloromethoxybenzene with anhydrous HF at 80°C for 4–6 hours in a stainless steel autoclave under pressure (30–35 kg/cm²).
  • By-products: Hydrochloric acid is formed and vented during the reaction.
  • Isolation: The crude trifluoromethoxybenzene is purified by atmospheric distillation to obtain high purity (approx. 99%) product.

This step is critical to ensure the trifluoromethoxy group is correctly installed before further functionalization.

Introduction of the Methoxy Group

The methoxy substituent (–OCH3) can be introduced by starting from anisole (methoxybenzene) derivatives or by methylation of hydroxy-substituted trifluoromethoxybenzenes. Radical chlorination of anisole under UV light with chlorine gas can be used to prepare chlorinated intermediates for further fluorination.

Summary of Preparation Methods

Step Method Description Key Reagents/Catalysts Conditions Yield/Notes
1 Chlorination of anisole derivatives under UV and chlorine gas Anisole, chlorine, radical initiator, UV light 90–100°C, 4–5 h Crude chlorinated intermediate
2 Fluorination of trichloromethoxybenzene to trifluoromethoxybenzene Anhydrous HF 80°C, 4–6 h, 30–35 kg/cm² pressure Purity 90–99.5% after distillation
3 Bromomethylation with formaldehyde and HBr Paraformaldehyde, HBr or NaBr + acid, Lewis acid (ZnCl2, AlCl3) 0–100°C, preferably 20–90°C >60% yield of benzyl bromide
4 Radical bromination of methyl-substituted precursors Bromide salts, oxidants (H2O2), radical initiators Organic solvent, ambient to moderate heat Broad substrate scope, moderate to good yield

Research Findings and Practical Considerations

  • The fluorination step requires careful handling of anhydrous HF and high-pressure equipment due to corrosive and hazardous nature of HF and generated HCl gas.
  • Bromomethylation is favored industrially due to its relatively mild conditions and higher yields compared to multi-step halogenation routes.
  • Radical bromination offers a flexible alternative, especially when starting from substituted toluenes, but may require optimization to minimize side reactions and over-bromination.
  • Solvent choice impacts reaction efficiency; methanol and acetic acid are preferred for bromomethylation, while organic solvents like toluene or dichloromethane are used in radical brominations.
  • Purification typically involves extraction, distillation, and sometimes crystallization to achieve high purity benzyl bromide suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-3-(trifluoromethoxy)benzyl alcohol .

Scientific Research Applications

Chemical Synthesis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide serves as an essential building block in organic synthesis. It is utilized in various reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction : This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as an electrophile, reacting with nucleophiles such as boronic acids to produce biaryl compounds .
  • Nucleophilic Substitution Reactions : The bromine atom in the compound can be substituted by various nucleophiles (amines, thiols, alkoxides), leading to a range of derivatives that can be further modified for specific applications .

Pharmaceutical Applications

The compound is integral to drug development due to its role as an intermediate in synthesizing bioactive molecules. Some notable applications include:

  • Synthesis of Anticancer Agents : this compound is involved in creating compounds that exhibit anticancer properties, potentially through modifications that enhance their efficacy against cancer cells .
  • Development of Neuroactive Drugs : Its derivatives have been studied for their effects on neurotransmitter systems, contributing to the development of treatments for neurological disorders .

Agrochemical Applications

This compound also finds utility in the agrochemical sector:

  • Synthesis of Pesticides and Herbicides : The brominated derivative can be used to synthesize active ingredients in pesticides and herbicides, enhancing agricultural productivity while managing pest populations effectively .

Material Science

In material science, this compound contributes to developing specialty chemicals and materials:

  • Fluorinated Polymers : The trifluoromethoxy group imparts unique properties to polymers, making them suitable for applications requiring chemical resistance and thermal stability .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Anticancer Drug DevelopmentDemonstrated potential as a precursor for synthesizing novel anticancer agents with improved efficacy.
Agrochemical SynthesisHighlighted its role in creating effective herbicides with lower toxicity profiles compared to traditional compounds.
Material Science InnovationsExplored the incorporation of fluorinated groups into polymers, enhancing their performance in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide involves its reactivity as a benzyl bromide derivative. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, making it a valuable intermediate in organic synthesis. The methoxy and trifluoromethoxy groups on the benzene ring influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Benzyl Bromides

Substituent Position and Electronic Effects

The reactivity and applications of benzyl bromides are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Electronic Effects
4-Methoxy-3-(trifluoromethoxy)benzyl bromide 565198-70-1 C₉H₈BrF₃O₂ 285.06 -OCH₃ (4), -OCF₃ (3) Mixed: EDG (methoxy) + EWG (trifluoromethoxy)
4-(Trifluoromethoxy)benzyl bromide 50824-05-0 C₈H₆BrF₃O 255.03 -OCF₃ (4) Strong EWG
3-Chloro-4-(trifluoromethoxy)benzyl bromide 261763-18-2 C₈H₅BrClF₃O 289.48 -Cl (3), -OCF₃ (4) Strong EWG (Cl and -OCF₃)
4-Methoxy-2-(trifluoromethoxy)benzyl bromide 886502-56-3 C₉H₈BrF₃O₂ 285.06 -OCH₃ (4), -OCF₃ (2) Mixed: EDG + EWG (different positions)
4-Fluoro-2-(trifluoromethoxy)benzyl bromide 1323966-22-8 C₈H₅BrF₄O 273.03 -F (4), -OCF₃ (2) Strong EWG (F and -OCF₃)

Key : EDG = Electron-donating group; EWG = Electron-withdrawing group.

Reactivity in Alkylation Reactions

  • 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0): Exhibits high reactivity in nucleophilic substitutions due to the strong electron-withdrawing -OCF₃ group. Used in antitubercular drug synthesis (e.g., pretomanid) with >95% yield under NaH/DMF conditions .
  • This compound: The methoxy group (EDG) slightly deactivates the benzyl carbon compared to 4-(trifluoromethoxy)benzyl bromide, but the adjacent -OCF₃ (EWG) enhances electrophilicity. Limited direct evidence, but analog studies suggest moderate reactivity in alkylations .
  • 3-Chloro-4-(trifluoromethoxy)benzyl bromide : The chloro group further increases electrophilicity, making it highly reactive in SN2 reactions. Used in the synthesis of sulfonamide-based inhibitors .

Thermal Stability and Polymerization

  • 4-(Trifluoromethoxy)benzyl bromide and 3-(trifluoromethoxy)benzyl bromide (CAS 50824-05-0 and related): Polymerize via Friedel-Crafts reactions to form poly(arylenemethylene)s , which exhibit enhanced thermal stability (decomposition temperatures >300°C) due to fluorine's inertness and strong C-F bonds .
  • This compound : Expected to form similar polymers, but the methoxy group may reduce thermal stability slightly compared to purely fluorinated analogs.

Research Findings and Data

Table 2: Reaction Yields and Conditions

Compound Reaction Type Conditions Yield (%) Key Reference
4-(Trifluoromethoxy)benzyl bromide Alkylation (NaH/DMF) 25°C, 3 h 95
3-Chloro-4-(trifluoromethoxy)benzyl bromide Phthalimide substitution K₂CO₃/DMF, 80°C 54
4-Methoxy-2-(trifluoromethoxy)benzyl bromide Friedel-Crafts polymerization Acidic conditions N/A

Biological Activity

4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS No. 853771-92-3) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its reactivity and biological potency. The presence of the bromine atom allows it to function as an alkylating agent, facilitating various chemical reactions.

Alkylating Agent : As a benzyl bromide, this compound acts primarily as an alkylating agent. It introduces the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions, which can lead to the formation of new chemical bonds through nucleophilic substitutions.

Biochemical Pathways : The compound participates in various biochemical pathways, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse organic molecules.
  • Friedel-Crafts Reactions : It can undergo Friedel-Crafts polymerization in the presence of catalysts like aluminum chloride.

Cellular Effects

This compound exhibits notable effects on cellular processes:

  • Cell Signaling : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism.
  • Cytotoxicity : At higher concentrations, it has been shown to cause burns and damage to mucous membranes, indicating significant cytotoxic effects.

Case Studies

  • Antitubercular Activity : A study investigated derivatives of 4-(trifluoromethoxy)benzylamino compounds, including this compound. These derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some exhibiting improved solubility and stability compared to their parent compounds .
  • Drug Development Applications : The compound has been utilized in the synthesis of potential therapeutic agents targeting various diseases. Its role as an intermediate in the development of bioreductive drugs highlights its importance in medicinal chemistry .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

  • Low Doses : Minimal cytotoxic effects are observed.
  • High Doses : Increased toxicity leading to adverse effects, such as burns and cellular damage.

Summary of Biological Activity

Activity Type Description
Alkylating AgentIntroduces functional groups into other compounds via nucleophilic substitution.
CytotoxicityCan cause damage to cells at high concentrations.
Antitubercular ActivityEffective against Mycobacterium tuberculosis derivatives.
Drug DevelopmentUsed as an intermediate for synthesizing therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-methoxy-3-(trifluoromethoxy)benzyl bromide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of the corresponding benzyl alcohol using HBr or PBr₃ under anhydrous conditions. For derivatives with trifluoromethoxy groups, inert atmospheres (N₂/Ar) are critical to prevent hydrolysis. Purity optimization includes chromatographic purification (e.g., silica gel) and recrystallization from non-polar solvents like hexane. Monitoring via <sup>1</sup>H NMR (e.g., δ 3.71 ppm for -CH2Br in DMSO-d6) and HPLC (retention time ~15–20 min at 315 nm) ensures minimal side products .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas at –20°C to mitigate light- and moisture-induced decomposition. Use anhydrous solvents (e.g., DMF, toluene) for reactions, and avoid prolonged exposure to bases or nucleophiles. Safety protocols include working in a fume hood due to lachrymatory properties and using PPE for bromide handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques:

  • <sup>19</sup>F NMR : Identify trifluoromethoxy groups (δ –55 to –60 ppm).
  • <sup>1</sup>H NMR : Benzylic protons (δ 4.5–5.0 ppm), methoxy (δ 3.8–4.0 ppm).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 256.96 (C9H8BrF3O2<sup>+</sup>).
  • XLogP3 : ~3.7 for lipophilicity assessment .

Advanced Research Questions

Q. How can competing side reactions (e.g., cyclization or elimination) be suppressed during alkylation using this benzyl bromide?

  • Methodological Answer : Slow addition of the benzyl bromide (over 2 hours) to a cooled (0–5°C) reaction mixture minimizes exothermic side reactions. Use polar aprotic solvents (NMP or DMF) with NaH as a base to enhance nucleophilicity while avoiding over-stoichiometric base quantities. Post-reaction quenching with acetic acid/water and extraction with toluene reduces cyclized byproducts .

Q. What strategies resolve contradictions in reported yields for SN2 reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity and counterion effects. For example:

  • High-polarity solvents (e.g., DMF): Favor SN2 pathways (yields ~75–90%).
  • Low-polarity solvents (e.g., toluene): Risk competing elimination (yields drop to 50–60%).
    Validate reaction progress via <sup>19</sup>F NMR to track trifluoromethoxy stability and GC-MS for byproduct identification .

Q. How does the trifluoromethoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) versus benzylic bromide reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, suppressing NAS. Reactivity is instead dominated by the benzylic bromide’s SN2 pathway. Computational studies (DFT) show a 12–15 kcal/mol lower activation energy for benzylic substitution versus NAS. Experimental validation involves competing reactions with aniline (benzylic product dominates, >95%) .

Q. What isotopic labeling methods are available for tracking this compound in metabolic or mechanistic studies?

  • Methodological Answer : <sup>14</sup>C-labeled analogs (e.g., [methylene-<sup>14</sup>C]) are synthesized via bromination of isotopically labeled benzyl alcohols. Use scintillation counting or radio-HPLC (e.g., 1.85–2.22 GBq/mmol specific activity) for detection. Storage in ethanol/toluene at –80°C preserves radiochemical purity (>98%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methoxy-3-(trifluoromethoxy)benzyl bromide
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)benzyl bromide

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